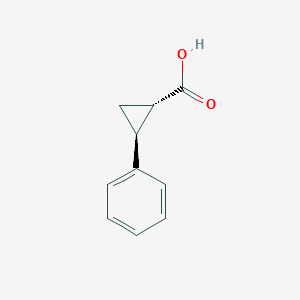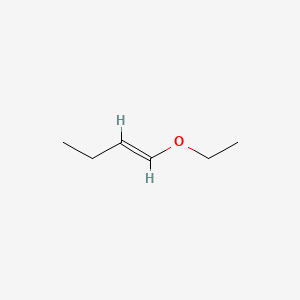
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a tert-butyl group, a pyridin-3-ylmethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group and the pyridin-3-ylmethyl group. The carboxylic acid group is usually introduced in the final steps.
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the tert-Butyl Group: This step often involves the alkylation of the pyrazole ring using tert-butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Pyridin-3-ylmethyl Group: This can be done via a nucleophilic substitution reaction where the pyrazole is reacted with pyridin-3-ylmethyl chloride.
Formation of the Carboxylic Acid Group: The final step typically involves the oxidation of a methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow reactions, the use of catalysts to improve reaction efficiency, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The tert-butyl group or the pyridin-3-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is used as a precursor for synthesizing more complex heterocyclic compounds. It serves as a versatile building block in organic synthesis due to its multiple functional groups.
Biology
In biological research, this compound can be used to study the interactions of pyrazole derivatives with biological targets. Its structure allows for modifications that can lead to the development of new bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a valuable starting point for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid
- 5-tert-butyl-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxylic acid
- 5-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazole-3-carboxylic acid
Uniqueness
5-tert-butyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of the tert-butyl group provides steric hindrance, which can affect the compound’s stability and reactivity compared to similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
1461708-66-6 |
|---|---|
Molecular Formula |
C14H17N3O2 |
Molecular Weight |
259.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B6261322.png)

